
Methyl 2-bromotriacontanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromotriacontanoate is an organic compound with the molecular formula C31H61BrO2. It is a long-chain fatty acid ester, specifically a methyl ester of 2-bromotriacontanoic acid. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-bromotriacontanoate can be synthesized through the esterification of 2-bromotriacontanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the bromination of triacontanoic acid followed by esterification. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The subsequent esterification step is similar to the laboratory method, involving methanol and an acid catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromotriacontanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the ester to the corresponding carboxylic acid or further to carbon dioxide and water under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 2-hydroxytriacontanoate or other substituted derivatives.
Reduction: Formation of 2-bromotriacontanol.
Oxidation: Formation of 2-bromotriacontanoic acid or complete oxidation to carbon dioxide and water.
Applications De Recherche Scientifique
Methyl 2-bromotriacontanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the study of long-chain fatty acid derivatives and their reactivity.
Biology: Investigated for its potential effects on biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its long-chain fatty acid structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of methyl 2-bromotriacontanoate involves its interaction with various molecular targets depending on the context of its use. In biological systems, it may integrate into lipid bilayers, affecting membrane fluidity and function. Its bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that can interact with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromoacetate: A shorter-chain analog with similar reactivity but different physical properties.
Ethyl 2-bromotriacontanoate: An ethyl ester analog with slightly different solubility and reactivity.
Methyl 2-chlorotriacontanoate: A chlorinated analog with different reactivity due to the presence of chlorine instead of bromine.
Uniqueness
Methyl 2-bromotriacontanoate is unique due to its long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. Its long-chain structure makes it particularly useful in studies involving lipid membranes and long-chain fatty acid metabolism.
Propriétés
Numéro CAS |
112523-49-6 |
|---|---|
Formule moléculaire |
C31H61BrO2 |
Poids moléculaire |
545.7 g/mol |
Nom IUPAC |
methyl 2-bromotriacontanoate |
InChI |
InChI=1S/C31H61BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(32)31(33)34-2/h30H,3-29H2,1-2H3 |
Clé InChI |
CDVUBZHTELEYJP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14312660.png)
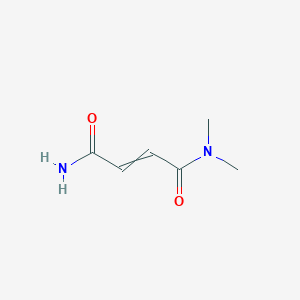
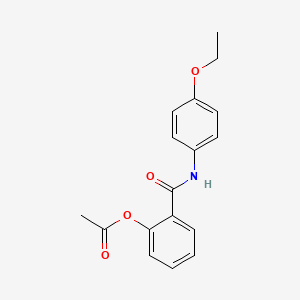
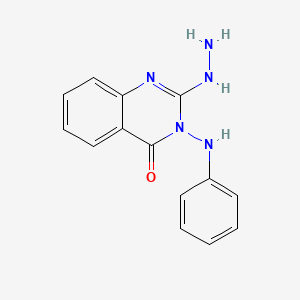
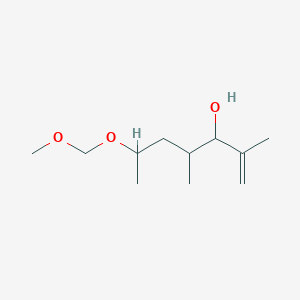
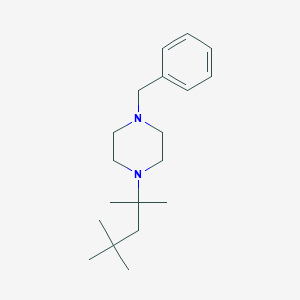
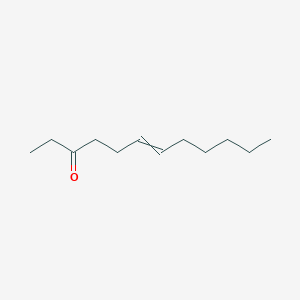
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)
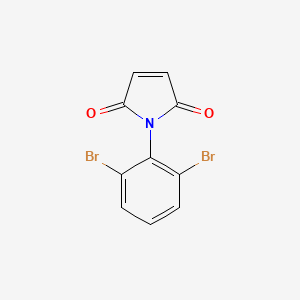
![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)

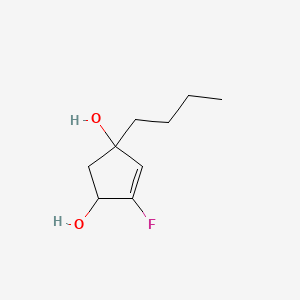
![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)

